

# Surgical procedures for intrathecal catheter placement for Tofersen delivery

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for Intrathecal Tofersen Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the intrathecal administration of **Tofersen** (Qalsody®), an antisense oligonucleotide indicated for the treatment of amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene. The primary route of administration is via a lumbar puncture, delivering the therapeutic agent directly into the cerebrospinal fluid (CSF).

#### **Overview of Tofersen Intrathecal Administration**

**Tofersen** is administered directly into the central nervous system (CNS) via intrathecal injection to bypass the blood-brain barrier.[1][2] This method allows for the distribution of the antisense oligonucleotide from the CSF to the tissues of the CNS.[3] The standard procedure for **Tofersen** delivery is a bolus injection administered through a lumbar puncture.[4][5] This procedure is performed by, or under the direction of, healthcare professionals experienced in such administrations.[6][7]

Currently, the established protocol for **Tofersen** delivery involves repeated lumbar punctures for each dose administration. While implantable intrathecal drug delivery systems, consisting of



a catheter and a pump, are utilized for other chronic conditions requiring long-term intrathecal access, this is not the standard method for **Tofersen** administration.[8][9][10]

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters associated with the intrathecal administration of **Tofersen**.

Table 1: **Tofersen** Dosage and Administration Schedule[4][6][11]

| Parameter          | Value                             |
|--------------------|-----------------------------------|
| Dosage             | 100 mg (15 mL) per administration |
| Loading Doses      | 3 doses at 14-day intervals       |
| Maintenance Dose   | 100 mg every 28 days              |
| Injection Volume   | 15 mL                             |
| Injection Duration | 1 to 3 minutes                    |

Table 2: Procedural Parameters for Lumbar Puncture[1][4][6]

| Parameter             | Value                                                 |
|-----------------------|-------------------------------------------------------|
| CSF Withdrawal Volume | Approximately 10 mL                                   |
| Needle Type           | Lumbar puncture needle                                |
| Imaging Guidance      | Consider for patients with difficult anatomy[6] [12]  |
| Sedation              | Consider based on patient's clinical condition[3] [6] |

# **Experimental Protocols Personnel Qualifications**



The intrathecal administration of **Tofersen** should be performed by healthcare professionals with experience in performing lumbar punctures.[6][7] A thorough understanding of the procedure, potential complications, and their management is essential.

### **Materials and Equipment**

- Tofersen (Qalsody®) 100 mg/15 mL single-dose vial
- Sterile lumbar puncture tray
- Appropriate gauge spinal needle (e.g., 20 or 22 gauge)[13]
- Sterile syringes and needles for drug withdrawal
- Sterile drapes, gloves, and antiseptic solution
- Collection tubes for CSF analysis[14]
- Local anesthetic (e.g., lidocaine)
- Emergency medications and equipment for managing potential adverse reactions

### **Tofersen Preparation Protocol**

- Vial Warming: Allow the **Tofersen** vial to warm to room temperature (25°C/77°F) before administration. Do not use external heat sources.[3][4]
- Visual Inspection: Inspect the solution in the vial. It should be clear and colorless to slightly yellow. Do not use if particulates are present or the solution is discolored.[4][6]
- No Shaking: Do not shake the vial.[3][4]
- Drug Withdrawal: Using aseptic technique, withdraw 15 mL (100 mg) of **Tofersen** from the single-dose vial into a sterile syringe.[6]
- No Dilution: Do not dilute the Tofersen solution.[4]
- Immediate Use: Administer the solution immediately or within 4 hours of withdrawal from the vial. If not used within this timeframe, it must be discarded.[6]



# Surgical Protocol: Intrathecal Administration via Lumbar Puncture

- Patient Positioning: Position the patient in either the lateral decubitus or sitting position to facilitate access to the lumbar intervertebral space.[12]
- Anatomical Landmark Identification: Identify the appropriate intervertebral space for needle insertion, typically L3/L4 or L4/L5, below the conus medullaris.[13]
- Sterile Preparation: Prepare the injection site using a sterile technique with an appropriate antiseptic solution and drape the area.[13]
- Local Anesthesia: Administer a local anesthetic to the skin and subcutaneous tissues at the needle entry site to minimize patient discomfort.[13]
- Needle Insertion: Insert the lumbar puncture needle into the identified interspace, advancing
  it until the subarachnoid space is reached, as indicated by the return of CSF.[13] Imaging
  guidance (e.g., fluoroscopy or ultrasound) may be considered for patients with challenging
  anatomy.[6][12]
- CSF Withdrawal: Withdraw approximately 10 mL of CSF for diagnostic analysis and to reduce the total volume in the intrathecal space.[1][4]
- **Tofersen** Injection: Administer the 15 mL (100 mg) of **Tofersen** as an intrathecal bolus injection over 1 to 3 minutes.[4][6]
- Needle Removal and Post-Procedure Care: After the injection is complete, remove the spinal needle and apply a sterile dressing to the puncture site.[13]

## **Post-Procedure Monitoring and Management**

Patients should be monitored for potential complications following the lumbar puncture and **Tofersen** administration.

Table 3: Common and Serious Adverse Events[4][11][15][16]



| Adverse Event Category            | Specific Events                                                                                       |
|-----------------------------------|-------------------------------------------------------------------------------------------------------|
| Common Adverse Reactions          | Pain (back, limb), fatigue, arthralgia, increased<br>CSF white blood cells, myalgia                   |
| Serious Neurologic Adverse Events | Myelitis and/or Radiculitis, Papilledema and<br>Elevated Intracranial Pressure, Aseptic<br>Meningitis |

## **Management of Missed Doses**

- Missed Second Loading Dose: Administer as soon as possible, and administer the third loading dose 14 days later.[3][7]
- Missed Third Loading Dose or Maintenance Dose: Administer as soon as possible, and administer the next dose 28 days later.[3][7]

### **Visualizations**



Click to download full resolution via product page

**Tofersen** Administration Workflow





Click to download full resolution via product page

Procedural Decision-Making for **Tofersen** Delivery





Click to download full resolution via product page

Post-Procedure Monitoring Pathway

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intrathecal Delivery of Therapeutic Oligonucleotides for Potent Modulation of Gene Expression in the Central Nervous System - Antisense RNA Design, Delivery, and Analysis -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dosing and Administration | QALSODY® (tofersen) [qalsodyhcp.com]
- 4. medcentral.com [medcentral.com]
- 5. als.org [als.org]
- 6. drugs.com [drugs.com]
- 7. nordics.biogenlinc.com [nordics.biogenlinc.com]
- 8. mdpi.com [mdpi.com]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Intrathecal Drug Delivery | Massachusetts General Hospital [massgeneral.org]
- 11. Tofersen (Qalsody) Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 15. QALSODY® (tofersen) an Intrathecal Injection [galsody.com]
- 16. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Surgical procedures for intrathecal catheter placement for Tofersen delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#surgical-procedures-for-intrathecal-catheter-placement-for-tofersen-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com